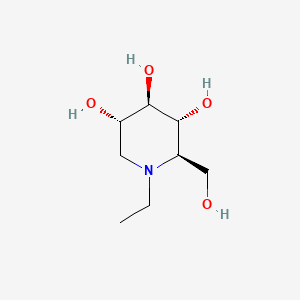

3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-

Vue d'ensemble

Description

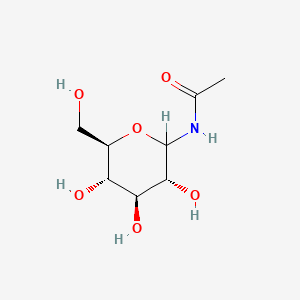

N-éthyl-1-deoxynojirimycine est un dérivé d'hydroxypipéridine connu pour son activité biologique, en particulier en tant qu'inhibiteur de l'alpha-glucosidase. Ce composé est structurellement lié à la 1-deoxynojirimycine, que l'on trouve couramment dans les feuilles de mûrier et qui a été étudiée pour ses applications thérapeutiques potentielles dans le diabète, l'obésité et les infections virales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-éthyl-1-deoxynojirimycine implique généralement la modification de la 1-deoxynojirimycine. Une méthode courante comprend l'alkylation de la 1-deoxynojirimycine avec de l'iodure d'éthyle en conditions basiques pour introduire le groupe éthyle au niveau de l'atome d'azote . La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) avec une base comme le carbonate de potassium pour faciliter le processus d'alkylation.

Méthodes de production industrielle

La production industrielle de la N-éthyl-1-deoxynojirimycine peut être réalisée par fermentation microbienne, en utilisant des souches bactériennes génétiquement modifiées telles que Bacillus et Streptomyces . Ces micro-organismes peuvent être optimisés pour produire des rendements élevés de 1-deoxynojirimycine, qui peut ensuite être modifiée chimiquement pour obtenir la N-éthyl-1-deoxynojirimycine.

Analyse Des Réactions Chimiques

Types de réactions

La N-éthyl-1-deoxynojirimycine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés N-oxyde correspondants.

Réduction : Les réactions de réduction peuvent le convertir en son composé parent, la 1-deoxynojirimycine.

Substitution : La N-éthyl-1-deoxynojirimycine peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des halogénures d'alkyle (par exemple, l'iodure d'éthyle) en présence d'une base (par exemple, le carbonate de potassium) sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés N-oxyde, des formes réduites du composé et divers dérivés substitués selon les réactifs et les conditions utilisés .

Applications de la recherche scientifique

La N-éthyl-1-deoxynojirimycine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme brique de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est étudié pour son rôle dans l'inhibition des glycosidases, des enzymes impliquées dans le métabolisme des glucides.

Médecine : Elle présente des applications thérapeutiques potentielles dans le traitement du diabète en inhibant l'alpha-glucosidase, réduisant ainsi les taux de sucre dans le sang.

Mécanisme d'action

La N-éthyl-1-deoxynojirimycine exerce ses effets principalement en inhibant l'alpha-glucosidase, une enzyme qui décompose les glucides en glucose . En se liant au site actif de l'enzyme, elle empêche le substrat d'accéder au site catalytique, réduisant ainsi la vitesse d'hydrolyse des glucides et l'absorption de glucose subséquente . Ce mécanisme est bénéfique pour gérer les niveaux de glucose sanguin postprandial chez les patients diabétiques.

Applications De Recherche Scientifique

N-ethyl-1-deoxynojirimycin has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.

Medicine: It has potential therapeutic applications in treating diabetes by inhibiting alpha-glucosidase, thereby reducing blood sugar levels.

Mécanisme D'action

N-ethyl-1-deoxynojirimycin exerts its effects primarily by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose . By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the rate of carbohydrate hydrolysis and subsequent glucose absorption . This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients.

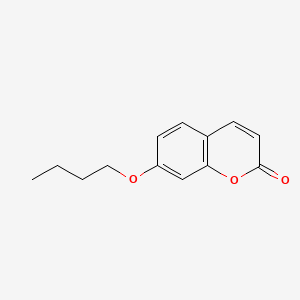

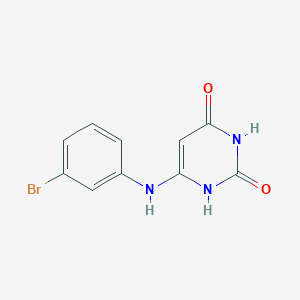

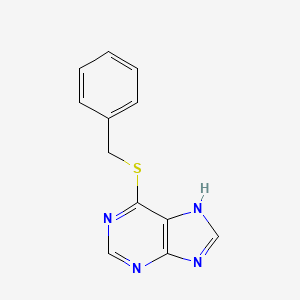

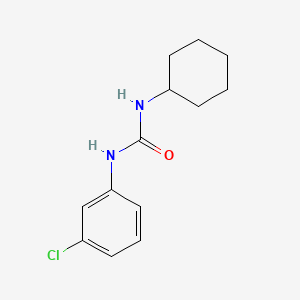

Comparaison Avec Des Composés Similaires

Composés similaires

1-Deoxynojirimycine : Le composé parent, connu pour son activité inhibitrice de l'alpha-glucosidase.

N-méthyl-1-deoxynojirimycine : Un autre dérivé ayant une activité biologique similaire mais des propriétés pharmacocinétiques différentes.

Voglibose et Acarbose : Inhibiteurs commerciaux de l'alpha-glucosidase utilisés dans le traitement du diabète.

Unicité

La N-éthyl-1-deoxynojirimycine est unique en raison de sa lipophilie accrue par rapport à la 1-deoxynojirimycine, ce qui améliore sa biodisponibilité et son potentiel thérapeutique . De plus, ses modifications structurales spécifiques permettent des interactions plus ciblées avec l'alpha-glucosidase, ce qui en fait un inhibiteur puissant avec moins d'effets secondaires par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYOICKCVBMUPS-ULAWRXDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222754 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72458-42-5 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

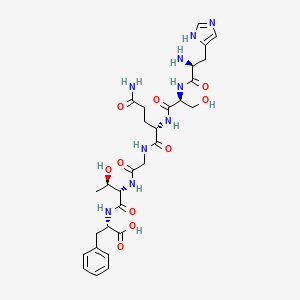

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.